molecular formula C14H12N6O3S B2965834 N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1355576-84-9

N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2965834
M. Wt: 344.35
InChI Key: SBSILDNRPUHSSU-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTN, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTN is a member of the triazole family of compounds, which have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism Of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. In cancer cells, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In bacterial and fungal cells, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to disrupt cell membrane integrity and inhibit the activity of key enzymes involved in cell wall synthesis and energy metabolism.

Biochemical And Physiological Effects

N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial and fungal growth, and modulation of key signaling pathways involved in cell growth and survival. N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments, including its high purity and potency, as well as its broad spectrum of activity against cancer cells, bacteria, and fungi. However, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, including the development of novel N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide derivatives with improved potency and selectivity, the investigation of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide's potential as a combination therapy with other anticancer or antimicrobial agents, and the exploration of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide's potential therapeutic applications in other disease areas, such as inflammation and neurodegeneration. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, as well as its potential side effects and toxicity.

Synthesis Methods

N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multistep reaction involving the condensation of 3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization with triethyl orthoformate and sodium azide. The resulting compound is then reacted with 3-bromoacryloyl chloride to form N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide. This synthesis method has been optimized to yield high purity and high yield of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, making it suitable for large-scale production.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications, including its anticancer and antimicrobial properties. In cancer research, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis in various cancer cell lines, including breast, colon, and lung cancer cells. N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit tumor growth in animal models of breast cancer. In antimicrobial research, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S/c15-8-14(4-5-24-9-14)16-13(21)12-7-19(18-17-12)10-2-1-3-11(6-10)20(22)23/h1-3,6-7H,4-5,9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSILDNRPUHSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide

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